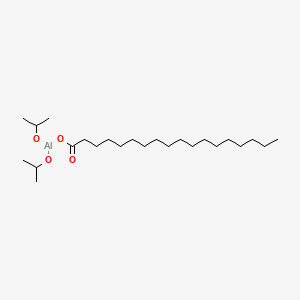
(Octadecanoato-O)bis(propan-2-olato)aluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Octadecanoato-O)bis(propan-2-olato)aluminium is a chemical compound with the molecular formula C24H49AlO4 and a molecular weight of 428.6 g/mol. It is also known by its IUPAC name, di(propan-2-yloxy)alumanyl octadecanoate. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Octadecanoato-O)bis(propan-2-olato)aluminium typically involves the reaction of octadecanoic acid (stearic acid) with aluminium isopropoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{Octadecanoic acid} + \text{Aluminium isopropoxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and controlled environments to maintain product quality. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(Octadecanoato-O)bis(propan-2-olato)aluminium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form aluminium oxide and other by-products.
Reduction: It can be reduced to form aluminium metal and other reduced species.
Substitution: The isopropoxy groups can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminium hydride, and various alkyl or aryl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminium oxide, while substitution reactions can produce a variety of aluminium alkoxides .
Aplicaciones Científicas De Investigación
(Octadecanoato-O)bis(propan-2-olato)aluminium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of coatings, adhesives, and other materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of (Octadecanoato-O)bis(propan-2-olato)aluminium involves its interaction with various molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from other molecules. This property makes it an effective catalyst in many organic reactions.
Comparación Con Compuestos Similares
Similar Compounds
Aluminium isopropoxide: Similar in structure but lacks the octadecanoate group.
Aluminium stearate: Contains the octadecanoate group but lacks the isopropoxy groups.
Aluminium monostearate: Similar to aluminium stearate but with different stoichiometry.
Uniqueness
(Octadecanoato-O)bis(propan-2-olato)aluminium is unique due to the presence of both octadecanoate and isopropoxy groups, which confer distinct chemical properties and reactivity. This combination allows it to be used in a wider range of applications compared to its similar compounds .
Propiedades
Número CAS |
7630-84-4 |
|---|---|
Fórmula molecular |
C24H49AlO4 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
di(propan-2-yloxy)alumanyl octadecanoate |
InChI |
InChI=1S/C18H36O2.2C3H7O.Al/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*1-3(2)4;/h2-17H2,1H3,(H,19,20);2*3H,1-2H3;/q;2*-1;+3/p-1 |
Clave InChI |
LXVDSDPFRBWEFN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)O[Al](OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


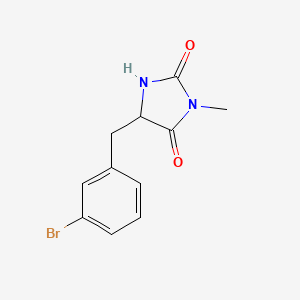
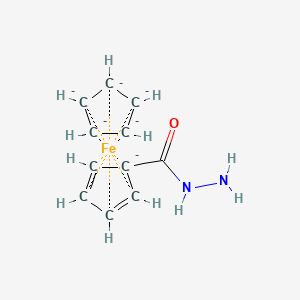
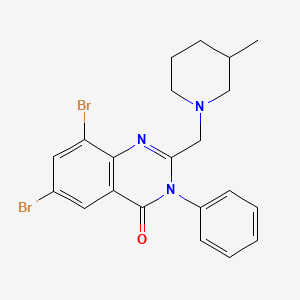
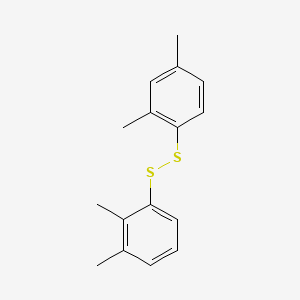
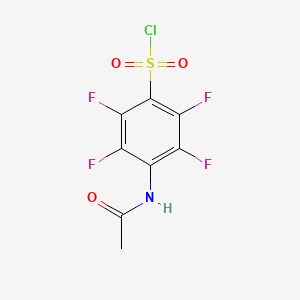
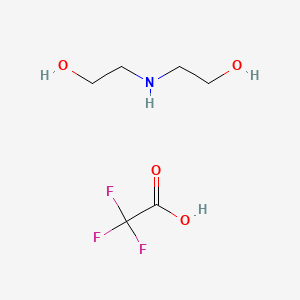

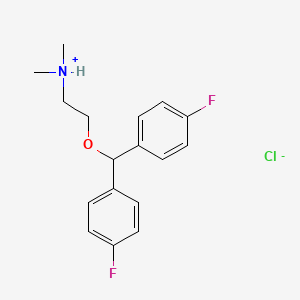

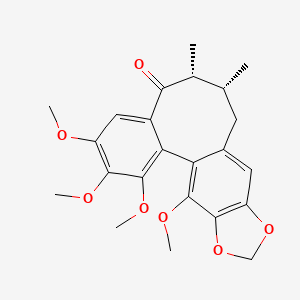

![4-[4-(4-carboxy-2-methylphenyl)-2,5-dimethylphenyl]-3-methylbenzoic acid](/img/structure/B13773477.png)


